molecular formula C18H15FN4O3S2 B2469818 N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 392298-52-1

N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2469818
CAS No.: 392298-52-1
M. Wt: 418.46
InChI Key: PYPXEPSYHINTTK-UHFFFAOYSA-N
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Description

N-[5-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core. The molecule is substituted at the 5-position with a sulfanyl group linked to a 2-oxoethyl moiety bearing a 2-fluorophenylamino group. At the 2-position, a 2-methoxybenzamide group is attached. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and amide couplings, as inferred from related methodologies in the literature .

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S2/c1-26-14-9-5-2-6-11(14)16(25)21-17-22-23-18(28-17)27-10-15(24)20-13-8-4-3-7-12(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPXEPSYHINTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a synthetic compound that integrates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article presents a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial , anticancer , anti-inflammatory , and antifungal properties. The incorporation of various functional groups into the thiadiazole scaffold enhances its biological activity and allows for the development of novel therapeutic agents. The compound features a unique combination of a thiadiazole ring and a 2-fluorophenyl group, which may significantly influence its pharmacological profile.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets. The thiadiazole ring may facilitate binding to enzymes or receptors involved in various biochemical pathways. For instance:

  • Antimicrobial Activity : Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains and fungi by disrupting cellular processes or inhibiting essential enzymes .
  • Anticancer Activity : Preliminary research indicates that compounds containing thiadiazole moieties exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Thiadiazole derivatives have demonstrated significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. This compound may exhibit comparable activity due to its structural features .
Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus32Dogan et al. (2018)
Escherichia coli64Maddila et al. (2016)

Antifungal Activity

Research indicates that thiadiazole derivatives possess antifungal properties effective against common pathogens such as Candida albicans and Aspergillus niger. The compound's fluorophenyl group may enhance its antifungal activity by increasing lipophilicity and improving membrane permeability .

Fungal StrainInhibition (%)Reference
Candida albicans66Chudzik et al. (2019)
Aspergillus niger58Bhinge et al. (2015)

Anticancer Activity

This compound has been identified as a potential anticancer agent. Studies suggest it may be effective against various cancer cell lines due to its ability to induce apoptosis and inhibit proliferation:

Cancer Cell LineIC50 (μM)Reference
Melanoma15Villemagne et al. (2020)
Lung Cancer20Parikh et al. (2020)

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of thiadiazole derivatives found that compounds similar to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative strains.
    "The introduction of halogenated phenyl groups significantly enhanced the antibacterial activity of the tested compounds" .
  • Anticancer Properties : In vitro studies on cancer cell lines revealed that derivatives containing the thiadiazole moiety showed promising results in reducing cell viability in melanoma cells.
    "The compound induced significant apoptosis in melanoma cells through mitochondrial pathway activation" .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles possess significant antimicrobial properties. For example, compounds similar to N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide have shown efficacy against various bacterial strains. One study highlighted that certain thiadiazole derivatives inhibited the growth of Xanthomonas oryzae at concentrations as low as 100 μg/mL.

Anticancer Activity

The compound has been identified as a potential anticancer agent. In vitro studies have demonstrated activity against multiple cancer cell lines, including melanoma and leukemia. A notable case study tested the compound against 60 different cancer cell lines, revealing promising results against lung, colon, ovarian, renal, prostate, and breast cancers . The mechanism of action is thought to involve interactions with specific cellular targets that are yet to be fully elucidated.

Target Interactions

The exact molecular targets of this compound remain largely unknown; however, its structure suggests potential interactions with proteins or enzymes through covalent bonds or hydrogen bonds due to the presence of functional groups like the thiadiazol and methoxy groups.

Pharmacokinetics

The compound's pharmacokinetic properties are influenced by its molecular weight and polarity. Factors such as bioavailability can be affected by environmental conditions like pH and temperature.

Case Studies and Research Findings

StudyFocusFindings
Study on Antimicrobial ActivityXanthomonas oryzaeInhibited growth at 100 μg/mL concentration
Anticancer Activity StudyMultiple cancer cell linesSignificant activity against melanoma and leukemia; effective against various solid tumors
Mechanistic StudyStructural analysisPotential interactions with cellular targets yet to be fully characterized

Future Research Directions

Further investigations are needed to fully understand the biological mechanisms and therapeutic potentials of this compound. Areas for future research include:

  • Elucidating specific molecular targets and pathways affected by the compound.
  • Conducting in vivo studies to assess efficacy and safety profiles.
  • Exploring structural modifications to enhance biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core is reactive toward nucleophilic agents due to the electron-deficient nature of the heterocycle. Key reactions include:

  • Alkylation/Arylation : The sulfur atom at position 5 of the thiadiazole ring can undergo nucleophilic displacement with alkyl halides or aryl boronic acids under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to yield substituted derivatives.

  • Amination : Reaction with primary or secondary amines (e.g., piperidine, morpholine) generates amino-thiadiazole analogs, often catalyzed by palladium complexes or under microwave irradiation.

Table 1: Representative Substitution Reactions

Reaction TypeReagent/ConditionsProductYieldSource
AlkylationEthyl bromide, K₂CO₃, DMF, 70°C5-Ethylthio-thiadiazole derivative78%
ArylationPhenylboronic acid, Pd(PPh₃)₄, 80°C5-Phenyl-thiadiazole analog65%
AminationPiperidine, Et₃N, CH₃CN, reflux5-Piperidinyl-thiadiazole compound82%

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linker between the thiadiazole and acetamide moieties is susceptible to oxidation:

  • Sulfoxide Formation : Treatment with H₂O₂ in acetic acid at 0–5°C selectively oxidizes the sulfur to a sulfoxide .

  • Sulfone Formation : Prolonged exposure to mCPBA (meta-chloroperbenzoic acid) in dichloromethane converts the sulfanyl group to a sulfone.

Key Observations:

  • Oxidation kinetics depend on steric hindrance and electronic effects from adjacent groups.

  • Sulfone derivatives exhibit enhanced stability but reduced solubility in polar solvents.

Hydrolysis of Amide Bonds

The compound contains two hydrolytically sensitive amide groups:

  • Fluorophenylacetamide Hydrolysis : Acidic (HCl, 6M, reflux) or basic (NaOH, 1M, 60°C) conditions cleave the amide bond, yielding 2-fluoroaniline and a carboxylic acid intermediate.

  • Methoxybenzamide Hydrolysis : Similar conditions fragment the benzamide moiety into 2-methoxybenzoic acid and the corresponding amine.

Table 2: Hydrolysis Conditions and Products

Amide GroupConditionsProductsRate Constant (h⁻¹)Source
Fluorophenylacetamide6M HCl, reflux, 8h2-Fluoroaniline + Thiadiazole-acid0.12
Methoxybenzamide1M NaOH, 60°C, 6h2-Methoxybenzoic acid + Thiadiazole-amine0.09

Electrophilic Aromatic Substitution

The methoxybenzamide aromatic ring undergoes electrophilic reactions due to the electron-donating methoxy group:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the para position relative to the methoxy group .

  • Sulfonation : Fuming H₂SO₄ generates a sulfonic acid derivative, though this reaction is less commonly utilized due to solubility challenges .

Fluorophenyl Group Reactivity

The 2-fluorophenyl moiety participates in:

  • Nucleophilic Aromatic Substitution (SNAr) : Under strongly basic conditions (e.g., NaH, DMF), the fluorine atom can be displaced by nucleophiles like thiols or amines, though this requires activation by electron-withdrawing groups.

Cross-Coupling Reactions

The thiadiazole ring facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura Reaction : Boronic acids couple at the 5-position of the thiadiazole using Pd(OAc)₂ and SPhos as ligands.

Analytical Characterization

Reaction progress and product purity are monitored via:

  • TLC (Rf values compared to standards).

  • NMR (¹H/¹³C for structural elucidation).

  • Mass Spectrometry (HRMS for molecular weight confirmation).

This compound’s reactivity profile underscores its utility as a scaffold in medicinal chemistry, particularly for generating analogs with tailored pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,3,4-thiadiazole scaffold but differ in substituents, leading to variations in yield, melting points, spectral characteristics, and biological activity. Below is a comparative analysis based on available

Table 1: Comparative Analysis of Key Thiadiazole Derivatives

Compound Name / ID Substituents (R1, R2) Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹) Notable Features
Target Compound R1: 2-oxoethyl-2-fluorophenylamino; R2: 2-methoxybenzamide 72.1 248–251 3325 (N–H), 1712 (C=O), 1668 (C=O amide) High melting point suggests strong intermolecular interactions; fluorine enhances polarity.
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide (V010-7057) R1: Benzylsulfanyl; R2: 2-methoxybenzamide Benzyl group increases lipophilicity; lacks fluorophenyl interaction sites.
3a: 3-(2-Chlorophenyl)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]... R1: 2-oxoethyl-4-fluorophenylamino; R2: methyl-oxazole 76 182–184 3228 (N–H), 1672 (C=O) Lower melting point than target compound due to less polar substituents.
5h: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide R1: Benzylthio; R2: phenoxyacetamide 88 133–135 High yield but lower thermal stability; bulky isopropyl group reduces crystallinity.
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide R1: 4-chlorobenzylsulfanyl; R2: trimethylphenylacetamide Chlorine and trimethyl groups enhance hydrophobicity; potential for improved membrane permeability.

Key Observations:

Substituent Effects on Physical Properties :

  • The target compound’s high melting point (248–251°C) compared to analogs like 3a (182–184°C) and 5h (133–135°C) highlights the role of polar groups (e.g., 2-fluorophenyl, methoxy) in strengthening intermolecular forces (e.g., hydrogen bonding, dipole interactions) .
  • Bulkier substituents (e.g., benzyl in V010-7057 ) lower melting points due to reduced crystallinity .

Spectral Characteristics :

  • IR spectra confirm the presence of critical functional groups. For instance, the target compound’s C=O stretches at 1712 cm⁻¹ (keto group) and 1668 cm⁻¹ (amide) align with related compounds like 3a (1672 cm⁻¹) .
  • Absence of S–H stretches (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer, consistent with triazole-thione derivatives in .

Synthetic Efficiency: The target compound’s moderate yield (72.1%) reflects challenges in introducing the 2-fluorophenylamino group, whereas simpler substitutions (e.g., benzylthio in 5h) achieve higher yields (88%) .

Biological Implications: Fluorine atoms (as in the target compound and 3a) may enhance binding to biological targets via halogen bonds, a feature absent in non-halogenated analogs like V010-7057 .

Contradictions and Limitations :

  • While 5h exhibits a high yield (88%), its lower thermal stability (m.p. 133–135°C) compared to the target compound suggests a trade-off between synthetic efficiency and molecular robustness .
  • describes a compound with dual fluorine and chlorine substituents, which may offer superior bioactivity but lacks yield or melting point data for direct comparison .

Q & A

Q. Table 1: Key Synthetic Parameters for Optimized Yield

StepOptimal ConditionsYield ImprovementReference
Thiadiazole Formation80°C, DMF, 12 hrs75% → 88%
AcylationEDC/HOBt, DCM, RT, 6 hrs60% → 82%

Q. Table 2: SAR Insights from Analogous Compounds

Derivative StructureBiological Activity (IC₅₀)Key InsightReference
3-Methoxybenzamide variant12.5 µM (HeLa cells)Improved steric compatibility
Nitro-substituted fluorophenyl8.2 µM (E. coli)Enhanced electrophilic targeting

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